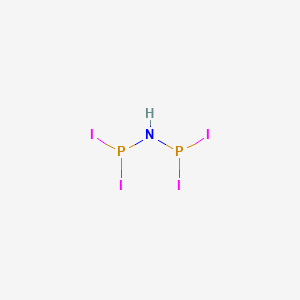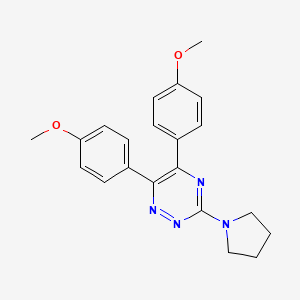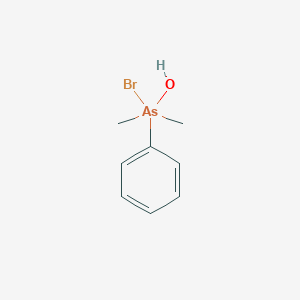
Bromo(dimethyl)phenyl-lambda~5~-arsanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bromo(dimethyl)phenyl-lambda~5~-arsanol: is an organoarsenic compound characterized by the presence of a bromine atom, two methyl groups, and a phenyl group attached to an arsenic atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Bromo(dimethyl)phenyl-lambda~5~-arsanol typically involves the reaction of phenylarsine oxide with bromine in the presence of a suitable solvent. The reaction conditions often require controlled temperatures and specific reaction times to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of reaction parameters such as temperature, pressure, and reactant concentrations to achieve consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions: Bromo(dimethyl)phenyl-lambda~5~-arsanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state arsenic compounds.
Reduction: Reduction reactions can convert it to lower oxidation state arsenic compounds.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield arsenic acids, while substitution reactions can produce various substituted phenylarsine derivatives.
Wissenschaftliche Forschungsanwendungen
Bromo(dimethyl)phenyl-lambda~5~-arsanol has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organoarsenic compounds.
Biology: The compound’s biological activity is studied for potential use in medicinal chemistry, particularly in the development of arsenic-based drugs.
Medicine: Research explores its potential as an anticancer agent due to its ability to interact with cellular components.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which Bromo(dimethyl)phenyl-lambda~5~-arsanol exerts its effects involves its interaction with molecular targets such as proteins and enzymes. The compound can form covalent bonds with thiol groups in proteins, leading to inhibition of enzyme activity and disruption of cellular processes. This mechanism is particularly relevant in its potential anticancer activity, where it can induce apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Phenylarsine oxide: Similar in structure but lacks the bromine and methyl groups.
Dimethylarsinic acid: Contains two methyl groups attached to arsenic but lacks the phenyl group.
Arsenobenzene: Contains an arsenic-phenyl bond but lacks the bromine and methyl groups.
Uniqueness: Bromo(dimethyl)phenyl-lambda~5~-arsanol is unique due to the combination of bromine, methyl, and phenyl groups attached to the arsenic atom. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
59332-63-7 |
|---|---|
Molekularformel |
C8H12AsBrO |
Molekulargewicht |
279.01 g/mol |
IUPAC-Name |
bromo-hydroxy-dimethyl-phenyl-λ5-arsane |
InChI |
InChI=1S/C8H12AsBrO/c1-9(2,10,11)8-6-4-3-5-7-8/h3-7,11H,1-2H3 |
InChI-Schlüssel |
ORPNYARQNBKZQA-UHFFFAOYSA-N |
Kanonische SMILES |
C[As](C)(C1=CC=CC=C1)(O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


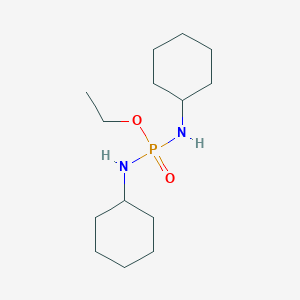
![3H-Pyrido[3,4-b]indole, 4,9-dihydro-1,4-dimethyl-](/img/structure/B14614245.png)
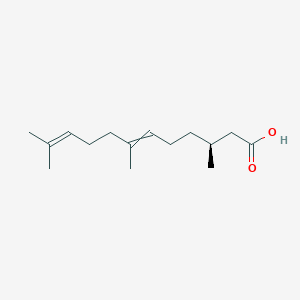
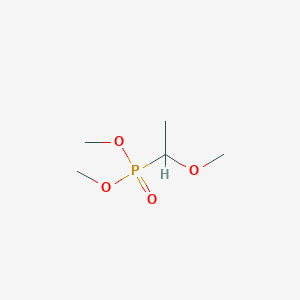
![N,N-Dimethyl-N'-{4-[(pyridin-2-yl)methoxy]phenyl}urea](/img/structure/B14614253.png)
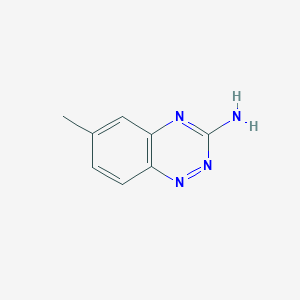
![1-(Heptyloxy)-4-{(Z)-[4-(2-methylbutyl)phenyl]-NNO-azoxy}benzene](/img/structure/B14614267.png)
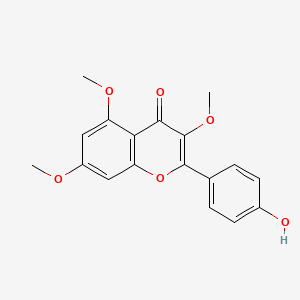
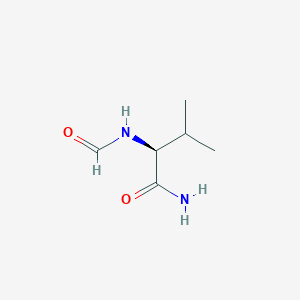
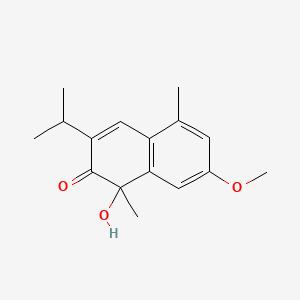
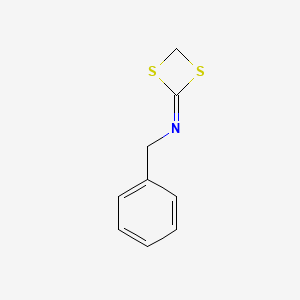
![Diethyl [(cyanomethoxy)methyl]phosphonate](/img/structure/B14614300.png)
